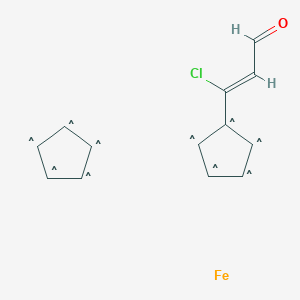![molecular formula C15H14BrClN2O B11986997 6-Chloro-2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B11986997.png)
6-Chloro-2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL METHYL ETHER HYDROBROMIDE is a chemical compound with the molecular formula C15H14BrClN2O . It is known for its unique structure, which includes a chlorinated imidazo[1,2-a]pyridine moiety linked to a phenyl methyl ether group. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of 4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL METHYL ETHER HYDROBROMIDE typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones.
Chlorination: The imidazo[1,2-a]pyridine core is chlorinated using appropriate chlorinating agents.
Etherification: The chlorinated imidazo[1,2-a]pyridine is then reacted with phenyl methyl ether under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
化学反应分析
4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL METHYL ETHER HYDROBROMIDE undergoes various types of chemical reactions:
Oxidation: It can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL METHYL ETHER HYDROBROMIDE is utilized in various scientific research fields:
作用机制
The mechanism of action of 4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL METHYL ETHER HYDROBROMIDE involves its interaction with specific molecular targets and pathways. The compound’s chlorinated imidazo[1,2-a]pyridine moiety is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects . Further research is needed to fully elucidate the exact molecular targets and pathways involved.
相似化合物的比较
4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL METHYL ETHER HYDROBROMIDE can be compared with other similar compounds, such as:
4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL ETHYL ETHER HYDROBROMIDE: This compound has an ethyl ether group instead of a methyl ether group.
6-CHLORO-2-(4-(DIFLUOROMETHOXY)PHENYL)IMIDAZO(1,2-A)PYRIDINE HYDROBROMIDE: This compound has a difluoromethoxy group instead of a methyl ether group.
ETHYL 4-IMIDAZO(1,2-A)PYRIDIN-2-YLPHENYL ETHER HYDROBROMIDE: This compound has an ethyl group instead of a methyl group.
The uniqueness of 4-(6-CHLORO-3-METHYLIMIDAZO(1,2-A)PYRIDIN-2-YL)PHENYL METHYL ETHER HYDROBROMIDE lies in its specific substitution pattern and the presence of the chlorinated imidazo[1,2-a]pyridine moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C15H14BrClN2O |
|---|---|
分子量 |
353.64 g/mol |
IUPAC 名称 |
6-chloro-2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine;hydrobromide |
InChI |
InChI=1S/C15H13ClN2O.BrH/c1-10-15(11-3-6-13(19-2)7-4-11)17-14-8-5-12(16)9-18(10)14;/h3-9H,1-2H3;1H |
InChI 键 |
NJRBVNQJNCEQRI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)OC.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11986932.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11986946.png)
![N-[(Z)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)ethenyl]benzamide](/img/structure/B11986948.png)

![N'-{(E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene}-3-nitrobenzohydrazide](/img/structure/B11986956.png)

![9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11986971.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11986975.png)
![5-(1,3-Benzodioxol-5-yl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986977.png)
![9-Bromo-5-(4-bromophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11986980.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11986983.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11986991.png)

